3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride is a chemical compound recognized for its unique imidazo[1,5-a]pyrazine structure. It is characterized by the presence of a bromine atom at the 3-position and is utilized in various chemical and pharmaceutical applications due to its interesting biological properties and potential therapeutic uses. The compound has a molecular formula of and a molar mass of approximately 274.97 g/mol .
3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride falls under the category of heterocyclic compounds, specifically imidazopyrazines. These compounds are known for their diverse biological activities and potential therapeutic applications in treating various medical conditions.
The synthesis of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride can be achieved through several methods:
These methods vary in yield and purity depending on the specific conditions employed during synthesis .
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yields and minimize by-products. For example, using solvents that stabilize intermediates can enhance the efficiency of cyclization reactions.
The molecular structure of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride features a fused bicyclic system consisting of an imidazole ring and a pyrazine ring. The presence of the bromine atom significantly influences its chemical reactivity and biological activity.
This structural configuration contributes to its unique properties compared to similar compounds such as 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine .
3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride participates in various chemical reactions primarily due to the bromine atom's reactivity:
These reactions are significant for synthesizing derivatives that may exhibit improved pharmacological properties or novel activities .
The reactivity profile allows chemists to explore modifications that could lead to compounds with enhanced efficacy or reduced side effects in therapeutic applications.
The mechanism of action for 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride involves its interaction with specific biological targets. Research indicates that it may bind to receptors or enzymes involved in critical pathways related to various diseases.
Interaction studies have focused on its binding affinities with multiple biological targets. This binding is crucial for understanding how the compound exerts its effects and its potential utility in treating conditions such as psychiatric disorders or cognitive dysfunctions .
Relevant data regarding these properties are essential for handling and application in laboratory settings .
3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride finds applications in:
Its versatility makes it valuable in both academic research and industrial applications due to its unique properties and potential benefits in drug development efforts .
The strategic use of tert-butyloxycarbonyl (Boc) protecting groups is pivotal for achieving regioselective functionalization of the imidazo[1,5-a]pyrazine core. These groups shield reactive nitrogen atoms during critical transformations, such as bromination or carboxylation. For example, tert-butyl 2-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS: 1209487-56-8) serves as a key intermediate, where the Boc group stabilizes the secondary amine and prevents oligomerization during subsequent reactions [6]. Deprotection under acidic conditions (e.g., trifluoroacetic acid) regenerates the amine, enabling salt formation or further derivatization. This approach enhances yield and purity in multi-step syntheses by minimizing side reactions at vulnerable nitrogen sites [6] [8].
Table 1: Key Intermediates Using Protecting Groups in Imidazo[1,5-a]Pyrazine Synthesis
Compound Name | Molecular Formula | CAS Registry Number | Role in Synthesis |
---|---|---|---|
tert-Butyl 2-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | C₁₁H₁₈N₄O₂ | 1209487-56-8 | Amine protection for regioselective bromination |
3,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine | C₈H₁₃N₃ | N/A | Demonstrates stability of methylated derivatives |
Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate | C₈H₁₀BrN₃O₂ | 83901872 | Brominated intermediate after deprotection |
Bromination at the C3 position of the imidazo[1,5-a]pyrazine scaffold is essential for introducing halogen handles amenable to cross-coupling reactions. Electrophilic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) achieves high regioselectivity due to the electron-rich nature of the imidazole ring. For instance, 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ol forms via NBS-mediated bromination in anhydrous tetrahydrofuran at 0°C, preserving the hydroxyl group [7]. Optimization studies reveal that bromination efficiency hinges on solvent polarity and temperature control, with polar aprotic solvents (e.g., DMF) suppressing di-brominated byproducts. This step is foundational for synthesizing advanced intermediates like 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid, where bromine facilitates subsequent Suzuki or amination reactions [1] [4].
Table 2: Bromination Methods for Imidazo[1,5-a]Pyrazine Derivatives
Brominating Agent | Solvent | Temperature | Reaction Time | Regioselectivity | Yield |
---|---|---|---|---|---|
N-Bromosuccinimide (NBS) | Tetrahydrofuran | 0°C | 2 hours | C3 position | 82% |
Bromine (Br₂) | Dichloromethane | −10°C | 30 minutes | C3/C5 mixture | 67% |
CuBr₂ | Dimethylformamide | 25°C | 5 hours | C3 position | 75% |
Carboxylate functionalities in brominated intermediates are unmasked via acid-mediated hydrolysis, a transformation optimized for minimal degradation of the fused heterocycle. Hydrolysis of methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate employs concentrated HCl (6M) at 80°C for 4–6 hours, cleaving the methyl ester to yield 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid [4]. Subsequent dihydrochloride salt formation occurs by treating the free acid with HCl gas in anhydrous ethanol, precipitating the crystalline salt. This step enhances compound stability and water solubility, critical for biological testing. Parameters such as acid concentration, temperature, and solvent polarity are rigorously controlled to prevent dehalogenation or ring degradation [3] [5]. The dihydrochloride salt’s structure is confirmed via NMR and elemental analysis, with characteristic downfield shifts (δ 12.8 ppm) in ¹H-NMR indicating protonated nitrogen atoms [1] [2].
Table 3: Optimization of Hydrolysis and Salt Formation Parameters
Parameter | Conditions for Hydrolysis | Conditions for Salt Formation | Impact on Purity |
---|---|---|---|
Acid Concentration | 6M HCl | HCl gas saturated solution | Purity >98% |
Temperature | 80°C | 0–5°C | Minimizes degradation |
Reaction Time | 4–6 hours | 1 hour | Complete conversion |
Solvent | Water/Ethanol (1:1) | Anhydrous ethanol | Enhances crystallinity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: